molecular formula C46H28N4 B8193340 7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole

7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole

Cat. No.: B8193340
M. Wt: 636.7 g/mol
InChI Key: JRKCXOKEEAMOQC-UHFFFAOYSA-N
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Description

7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole is a complex organic compound that has garnered interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is characterized by its unique structure, which combines carbazole and quinazoline moieties, making it a promising candidate for various applications in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole typically involves multiple steps, starting with the preparation of the carbazole and quinazoline intermediates. The key steps include:

    Formation of Carbazole Intermediate: The carbazole intermediate is synthesized through a series of reactions, including nitration, reduction, and cyclization.

    Formation of Quinazoline Intermediate: The quinazoline intermediate is prepared by reacting appropriate aniline derivatives with formamide under acidic conditions.

    Coupling Reaction: The final step involves coupling the carbazole and quinazoline intermediates using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

The major products formed from these reactions include oxidized carbazole derivatives, reduced carbazole derivatives, and substituted carbazole derivatives with various functional groups.

Scientific Research Applications

7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole has several scientific research applications:

Mechanism of Action

The mechanism by which 7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole exerts its effects is primarily through its electronic properties. The compound acts as an electron donor and acceptor, facilitating charge transport in electronic devices. The molecular targets include the active layers in OLEDs and photovoltaic cells, where it helps in the efficient transport of electrons and holes, leading to improved device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole apart from similar compounds is its unique combination of carbazole and quinazoline moieties, which provides a balanced charge transport and excellent thermal stability. This makes it particularly suitable for high-performance OLEDs and other electronic applications.

Properties

IUPAC Name

12-[4-(9-phenylcarbazol-2-yl)quinazolin-2-yl]-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H28N4/c1-2-14-32(15-3-1)49-39-21-11-9-18-35(39)36-25-22-31(28-42(36)49)45-37-19-8-10-20-38(37)47-46(48-45)50-40-26-23-29-12-4-6-16-33(29)43(40)44-34-17-7-5-13-30(34)24-27-41(44)50/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKCXOKEEAMOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=NC(=NC6=CC=CC=C65)N7C8=C(C9=CC=CC=C9C=C8)C1=C7C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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